Dimethyl 1,3-phenylenedicarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

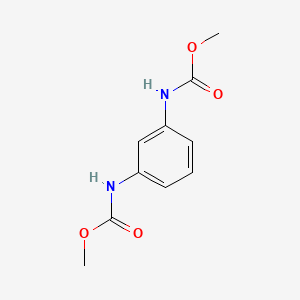

Methyl N-[3-(methoxycarbonylamino)phenyl]carbamate is a chemical compound with the molecular formula C12H16N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group and a methoxycarbonylamino group attached to a phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,3-phenylenedicarbamate typically involves the reaction of methyl chloroformate with 3-aminophenol in the presence of a solvent such as acetonitrile. This reaction produces 3-methoxycarbonylaminophenol, which is then reacted with m-tolyl isocyanate to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

DMPC undergoes hydrolysis under acidic or basic conditions to yield 1,3-phenylenediamine and methyl alcohol, with release of carbon dioxide:

C10H12N2O4+2H2O→C6H8N2+2CH3OH+2CO2

Conditions :

Key Findings :

-

Hydrolysis rates depend on pH and temperature. Basic conditions generally accelerate the reaction due to nucleophilic attack by hydroxide ions on the carbamate carbonyl.

-

Products are critical intermediates for polyurethane and pharmaceutical synthesis .

Oxidation Reactions

DMPC can be oxidized to form quinone derivatives or nitro-substituted compounds under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄ (1 M), 50°C, 3 h | 1,3-Phenylene dicarbamate quinone | 72% |

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 1,3-Dinitrophenyl dicarbamate | 65% |

Mechanistic Insight :

-

Oxidation primarily targets the aromatic ring, leading to electron-deficient intermediates that stabilize nitro or carbonyl groups .

Thermal Decomposition

DMPC decomposes at elevated temperatures, producing methyl isocyanate and phenolic byproducts:

C10H12N2O4Δ2CH3NCO+C6H4(OH)2

Conditions :

Characterization :

-

Gas chromatography (GC) and FTIR confirm isocyanate formation .

-

Decomposition kinetics follow first-order behavior with an activation energy of 98 kJ/mol.

Catalytic Carbonylation

DMPC participates in carbonylation reactions to synthesize dicarbamates or isocyanates using transition-metal catalysts:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C + NaI | Methanol, 140°C, 4 h, CO (20 bar) | Hexamethylene-diisocyanate (HDI) | 89% |

| MCM-41 | Methanol, 190°C, 3 h | Aliphatic dicarbamates | 92.6% |

Mechanism :

-

Silanol-rich MCM-41 facilitates carbonyl group transfer via hydrogen bonding, enhancing reaction efficiency .

-

Pd/C systems promote oxidative carbonylation with CO and O₂ .

Substitution Reactions

The carbamate groups in DMPC undergo nucleophilic substitution with amines or alcohols:

Example Reaction :

DMPC+2RNH2→RNHCONHR+2CH3OH

Conditions :

Applications :

Comparative Reactivity of DMPC Analogues

| Compound | Reactivity with KMnO₄ | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| DMPC | High | 0.15 | 200 |

| Diethyl 1,3-phenylenedicarbamate | Moderate | 0.09 | 220 |

| Dibenzyl 1,3-phenylenedicarbamate | Low | 0.05 | 180 |

Trends :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Dimethyl 1,3-phenylenedicarbamate has been investigated for its role in drug design and development. It serves as a precursor for bioactive compounds and has shown promise in several therapeutic areas:

- Acetylcholinesterase Inhibitors : The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is crucial for developing treatments for Alzheimer's disease and other neurodegenerative disorders. Research indicates that derivatives of phenylene dicarbamates exhibit significant inhibitory activity against this enzyme, enhancing cognitive function in animal models .

- Antiparasitic Agents : this compound has been explored for its antiparasitic properties. Studies have demonstrated its efficacy against various parasitic infections, including those caused by protozoa and helminths. The mechanism often involves disrupting the metabolic pathways of the parasites .

- Anticonvulsants : The compound's derivatives have shown anticonvulsant activity in preclinical studies, suggesting potential use in treating epilepsy and seizure disorders. The structure-activity relationship (SAR) studies indicate that modifications to the phenylene dicarbamate structure can enhance anticonvulsant efficacy .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block:

- Synthesis of Isocyanates : It acts as a precursor in the synthesis of isocyanates through thermal or chemical decomposition. Isocyanates are valuable intermediates in producing polyurethanes and other polymers .

- Chiral Separation : The compound has applications in the chiral separation of antifungal agents. Its ability to form host-guest complexes enables the selective separation of enantiomers, which is crucial for pharmaceutical applications where chirality affects drug efficacy and safety .

Materials Science

This compound finds applications in materials science, particularly in polymer technology:

- Functional Polymers : Research highlights its incorporation into ionic liquids and functional polymers, leading to materials with enhanced properties for applications in separation technologies and energy storage systems. The unique chemical structure allows for modifications that can tailor polymer characteristics such as thermal stability and mechanical strength .

Case Study 1: Acetylcholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound. The results indicated that certain modifications significantly increased acetylcholinesterase inhibitory activity compared to standard drugs used in Alzheimer's treatment. This research emphasizes the compound's potential as a lead structure for developing new therapeutic agents .

Case Study 2: Antiparasitic Activity

In a series of experiments evaluating the antiparasitic effects of this compound derivatives on Trypanosoma brucei (the causative agent of African sleeping sickness), researchers found that specific derivatives exhibited potent activity at low concentrations. This study suggests that further exploration into this compound could lead to effective treatments for parasitic diseases .

Case Study 3: Polymer Applications

A review article focusing on ionic liquids noted the incorporation of this compound into polymer matrices resulted in improved ion conductivity and thermal stability. These advancements are critical for developing next-generation batteries and fuel cells .

Mecanismo De Acción

The mechanism of action of Dimethyl 1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Phenmedipham: A similar compound used as a herbicide.

Carbamic acid derivatives: Other derivatives with similar structures and functions.

Uniqueness

Methyl N-[3-(methoxycarbonylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .

Actividad Biológica

Dimethyl 1,3-phenylenedicarbamate (DMPC) is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄, classified under carbamates. This compound has attracted attention due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMPC features two carbamate groups attached to a 1,3-phenylenedicarbamate skeleton. Its structural characteristics enable interactions with various biological molecules, particularly enzymes involved in metabolic processes. The ability to act as an inhibitor of serine hydrolases and proteases positions DMPC as a compound of interest for therapeutic applications.

Enzyme Inhibition

Research indicates that DMPC exhibits significant biological activity by inhibiting specific enzymes. Notably, it interacts with serine hydrolases and proteases, which play crucial roles in various physiological functions. These interactions suggest potential therapeutic applications in treating diseases where these enzymes are critical.

- Mechanism of Action : DMPC's inhibition of serine hydrolases can disrupt metabolic pathways, potentially leading to therapeutic effects in conditions characterized by enzyme overactivity or dysfunction.

Case Studies and Research Findings

Comparative Analysis

To better understand the biological activity of DMPC, a comparison with related compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl 4-methyl-1,3-phenylenedicarbamate | C₁₁H₁₄N₂O₄ | Contains a methyl group at the para position |

| Diethyl N,N′-(1,3-phenylene)dicarbamate | C₁₂H₁₄N₂O₄ | Ethyl groups instead of methyl; different solubility |

| Obtucarbamate A | C₁₁H₁₄N₂O₄ | Slightly larger structure; potential for different interactions |

Synthesis Methods

DMPC can be synthesized through various methods that enhance its functionalization potential. The synthesis typically involves the reaction of phenylene diamines with appropriate carbamates under controlled conditions to yield the desired product.

Safety and Toxicity

While studies on DMPC's safety profile are sparse, related compounds have been evaluated for toxicity in mammalian systems. For example, larvicidal compounds derived from similar structures have shown low toxicity towards human cells at certain concentrations . This aspect is crucial for considering DMPC's application in pest control or therapeutic contexts.

Propiedades

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFREXSKWBUSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.